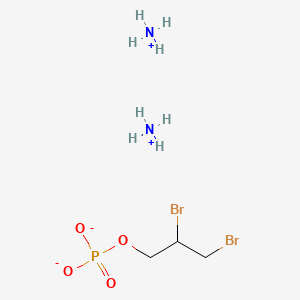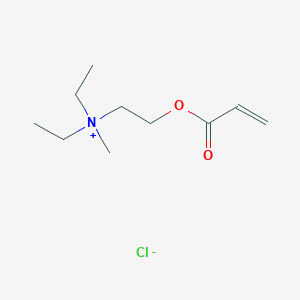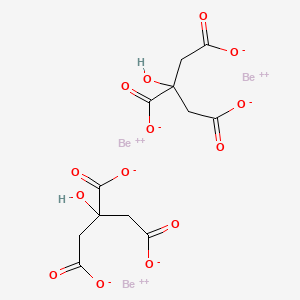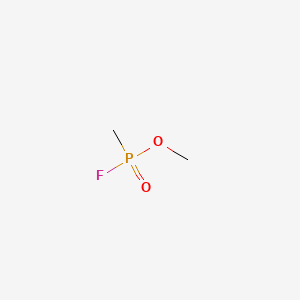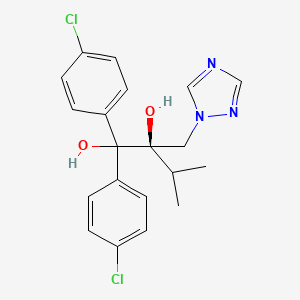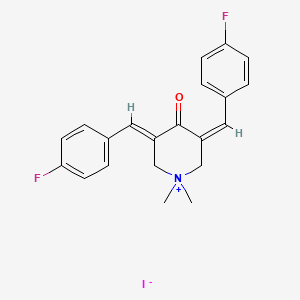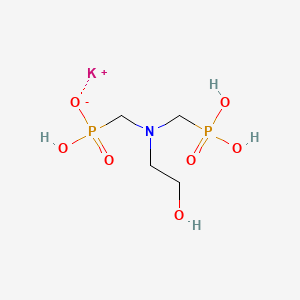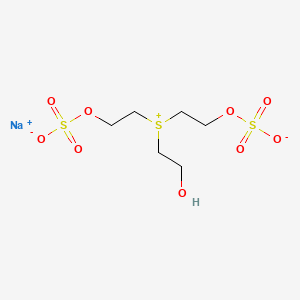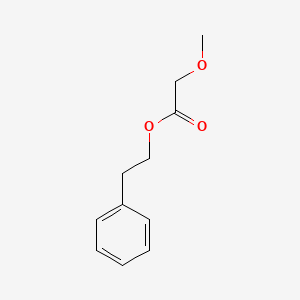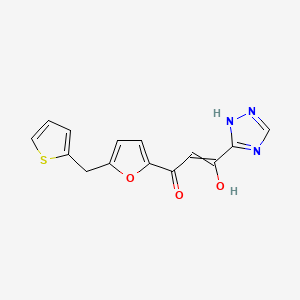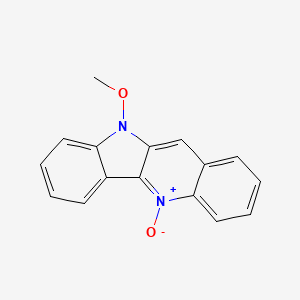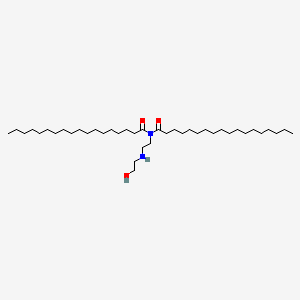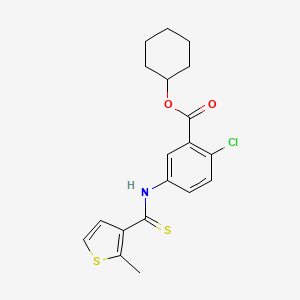
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a thienyl group and a cyclohexyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Thienyl Derivative: The synthesis begins with the preparation of the 2-methyl-3-thienyl derivative through a series of reactions involving thiophene and methylation agents.
Chlorination: The thienyl derivative is then chlorinated to introduce the chlorine atom at the desired position.
Thioxomethylation: The chlorinated thienyl derivative undergoes thioxomethylation to introduce the thioxomethyl group.
Amination: The thioxomethylated compound is then reacted with an amine to form the amino derivative.
Esterification: Finally, the amino derivative is esterified with cyclohexanol to form the cyclohexyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thioxomethyl group, converting it to a thiol or sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thienyl group and the cyclohexyl ester moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)carbonyl)amino)-, cyclohexyl ester
- Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, cyclohexyl ester
Uniqueness
Compared to similar compounds, benzoic acid, 2-chloro-5-(((2-methyl-3-thienyl)thioxomethyl)amino)-, cyclohexyl ester stands out due to the presence of the thioxomethyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
165391-84-4 |
|---|---|
Molekularformel |
C19H20ClNO2S2 |
Molekulargewicht |
394.0 g/mol |
IUPAC-Name |
cyclohexyl 2-chloro-5-[(2-methylthiophene-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C19H20ClNO2S2/c1-12-15(9-10-25-12)18(24)21-13-7-8-17(20)16(11-13)19(22)23-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,21,24) |
InChI-Schlüssel |
KUCNABXDTPIJAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


